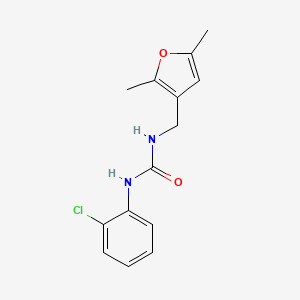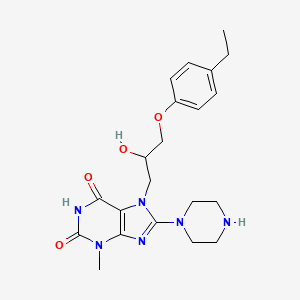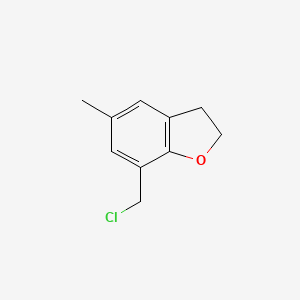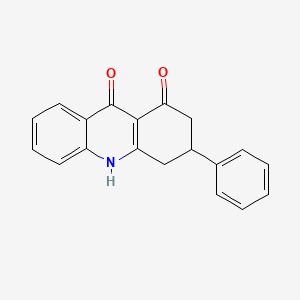
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Effects on Potassium Channels
Studies have synthesized derivatives of acridinedione, including 3,6-dimethyl-9-aryl derivatives, to investigate their effects on vascular potassium channels. These studies found that some derivatives exhibit activities similar to potassium channel openers, suggesting potential applications in vascular biology and pharmacology (Gündüz et al., 2009).
Crystal Structure Analysis
Research on the crystal structures of tetramethyl and dichlorophenyl-substituted acridinediones has provided insights into their conformational properties and potential for material science applications. Such studies contribute to the understanding of molecular interactions and structural characteristics (Shi et al., 2007).
Antimicrobial Activity
N-substituted decahydroacridine-1,8-diones synthesized through a green, high-yielding multicomponent reaction demonstrated potential antimicrobial activity against a variety of bacteria and fungi. This finding indicates the relevance of acridinedione derivatives in developing new antimicrobial agents (Bhosle et al., 2018).
Acid-Base Titration Indicator
A study explored the use of a hydroxydecahydroacridine-1,8-dione derivative as an indicator in acid-base titrations, showcasing the compound's utility in analytical chemistry for determining the concentration of unknown acids or bases (Пырко, 2021).
Catalysis and Green Chemistry
Acridinedione derivatives have been utilized as catalysts in the synthesis of other organic compounds, highlighting their role in promoting eco-friendly and efficient chemical reactions. Such applications support the principles of green chemistry by reducing waste and energy consumption (Rahmani & Amoozadeh, 2014).
Optoelectronic Applications
The design and synthesis of acridin-isoindoline-1,3-dione derivatives for optoelectronic applications emphasize the potential of these compounds in the development of novel fluorescent materials and electronic devices (Mane et al., 2019).
作用機序
Target of Action
It is known that acridine derivatives, which include 3-phenyl-2,3,4,10-tetrahydroacridine-1,9-dione, have been researched as potential therapeutic agents for a wide range of disorders, including cancer, alzheimer’s disease, and bacterial and protozoal infections .
Mode of Action
Acridine derivatives are known to interact with dna through a process called intercalation . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine derivatives .
Biochemical Pathways
The intercalation of acridine derivatives into dna can disrupt various biological processes involving dna, potentially affecting multiple biochemical pathways .
Result of Action
The disruption of dna and related enzymes by acridine derivatives can lead to various cellular effects, potentially including cell death, which is a desired outcome in the treatment of diseases like cancer .
将来の方向性
The future directions for research on 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the treatment of various disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
生化学分析
Biochemical Properties
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to intercalate into double-stranded DNA, which can affect the function of DNA and related enzymes . The intercalation process involves the insertion of the planar acridine ring between the base pairs of the DNA helix, leading to the unwinding of the helical structure . This interaction can inhibit the activity of DNA polymerases and topoisomerases, enzymes crucial for DNA replication and transcription .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to intercalate into DNA can lead to changes in gene expression by altering the accessibility of transcription factors to their target DNA sequences . Additionally, this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in the apoptotic pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA and various enzymes. The compound’s planar structure allows it to intercalate into DNA, disrupting the helical structure and inhibiting the activity of DNA polymerases and topoisomerases . This inhibition can lead to the accumulation of DNA damage and the activation of DNA repair pathways . Additionally, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in the treatment of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of light and oxygen . Long-term exposure to the compound can lead to the accumulation of DNA damage and the activation of DNA repair pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic neurotransmission and improve cognitive function in animal models of Alzheimer’s disease . At high doses, this compound can induce toxicity and adverse effects, such as hepatotoxicity and neurotoxicity . These effects are likely due to the compound’s ability to intercalate into DNA and disrupt cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites . These metabolites can interact with cellular macromolecules, such as proteins and DNA, leading to the formation of adducts and the activation of DNA repair pathways . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by organic cation transporters and distributed within tissues by binding to plasma proteins . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be localized to the nucleus, where it intercalates into DNA and disrupts the helical structure . Additionally, this compound can be targeted to the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis . The subcellular localization of the compound is influenced by various targeting signals and post-translational modifications .
特性
IUPAC Name |
3-phenyl-2,3,4,10-tetrahydroacridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-17-11-13(12-6-2-1-3-7-12)10-16-18(17)19(22)14-8-4-5-9-15(14)20-16/h1-9,13H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJZPYLNGFQHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate](/img/structure/B2639881.png)

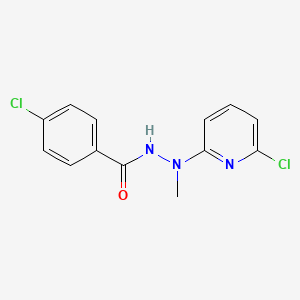
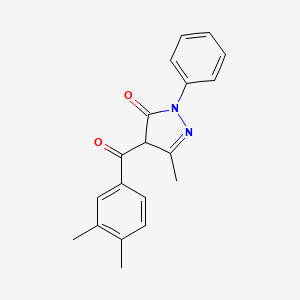
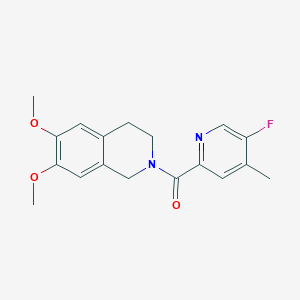
![4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2639889.png)
![2-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2639891.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide](/img/structure/B2639892.png)

